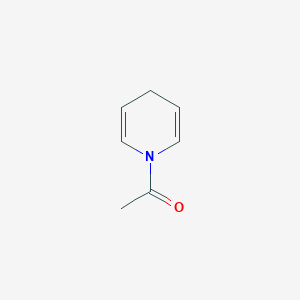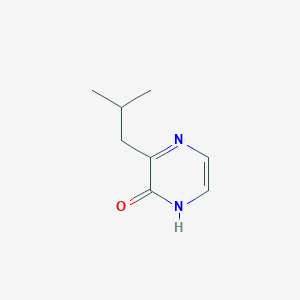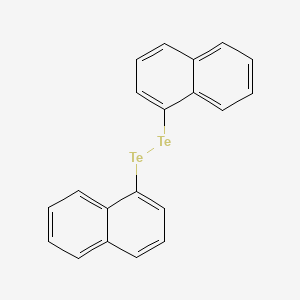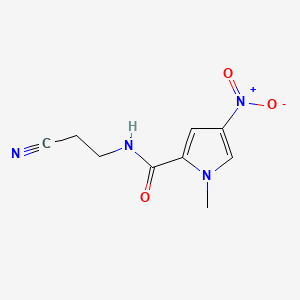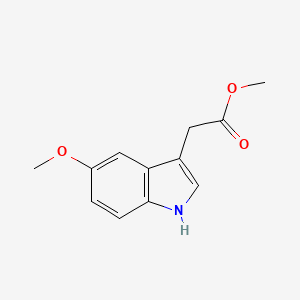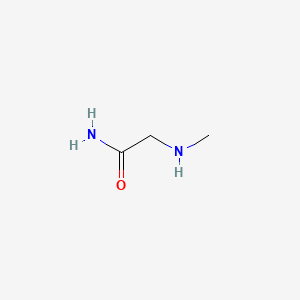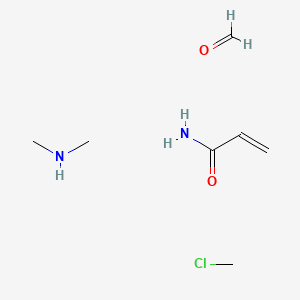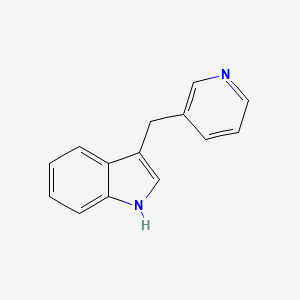
3-(pyridin-3-ylmethyl)-1H-indole
Übersicht
Beschreibung
The compound “3-(pyridin-3-ylmethyl)-1H-indole” is likely a heterocyclic organic compound, containing an indole ring and a pyridine ring connected by a methylene bridge . Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
While specific synthesis methods for “3-(pyridin-3-ylmethyl)-1H-indole” are not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involved the synthesis of N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones .Molecular Structure Analysis
The molecular structure of “3-(pyridin-3-ylmethyl)-1H-indole” would likely be confirmed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) spectroscopy, as well as elemental analysis .Wissenschaftliche Forschungsanwendungen
Catalysis
- Palladacycles Synthesis and Applications : Singh et al. (2017) synthesized compounds like 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were used to form palladacycles. These complexes demonstrated efficiency as catalysts in the Suzuki–Miyaura coupling and allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).
Optoelectronics
- Optoelectronic and Charge Transfer Properties : Irfan et al. (2019) explored the optoelectronic properties of various compounds including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, highlighting their potential in organic semiconductor devices (Irfan, Chaudhry, Al‐Sehemi, Assiri, & Hussain, 2019).
Cancer Treatment
- TDO-2 Inhibition for Cancer Treatment : Abdel-Magid (2017) discussed novel 3-(indol-3-yl)pyridine derivatives as TDO2 inhibitors, potentially useful for cancer treatment (Abdel-Magid, 2017).
Organic Synthesis
- Synthesis of Indole-Substituted Pyridine Derivatives : Zhao et al. (2009) reported the synthesis of indole-containing pyridine derivatives, which are important for the development of various pharmaceuticals and natural products (Zhao, Xu, Zhu, Shi, Zhang, & Ji, 2009).
- One-Pot Synthesis of Pyridine Derivatives : Gürdere, Öztürk, & Ceylan (2015) developed a one-pot procedure for synthesizing 2,6-diaryl-4-indolylpyridinederivatives, highlighting the importance of the indole unit in medicinal chemistry due to its presence in biologically active compounds with anti-inflammatory and anti-cancer properties (Gürdere, Öztürk, & Ceylan, 2015).
Antioxidant Activity of Indole Derivatives : Vieira et al. (2017) explored the synthesis of 3-selanylimidazo[1,2-a]pyridine derivatives and evaluated their antioxidant activity, suggesting potential biological applications where reducing oxidative stress is essential (Vieira, Thurow, Costa, Casaril, Domingues, Schumacher, Perin, Alves, Savegnago, & Lenardão, 2017).
Synthesis and Biological Evaluation of N-ethyl-3-indolyl Heterocycles : El-Sayed et al. (2016) synthesized new 3-(pyrimidin-4-yl)-1H-indole derivatives and investigated their antimicrobial activities, highlighting the potential of these compounds in medicinal applications (El-Sayed, Abbas, Abdel Mageid, & Magdziarz, 2016).
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-7,9-10,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBYFAFBEOHNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200733 | |
| Record name | 1H-Indole, 3-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5275-04-7 | |
| Record name | 1H-Indole, 3-(3-pyridinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005275047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 3-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

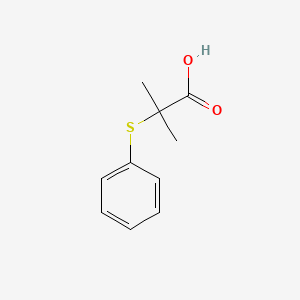

![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzonitrile](/img/structure/B1606857.png)
![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)
